molecular formula C9H15NO2 B1430086 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine CAS No. 1432679-99-6

3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine

Cat. No. B1430086
M. Wt: 169.22 g/mol
InChI Key: KGBKAYCIPIODJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is also known as 5-MeO-MiPT and is a derivative of the psychedelic drug, N,N-dimethyltryptamine (DMT). This compound has gained interest in the scientific community due to its potential therapeutic applications in the treatment of various mental health disorders.

Mechanism Of Action

The mechanism of action of 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine involves its binding to the serotonin receptors in the brain. It has a high affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. By binding to these receptors, this compound modulates the activity of serotonin, a neurotransmitter that plays a crucial role in the regulation of mood and anxiety.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine are still being studied. However, it has been found to have anxiolytic and antidepressant effects in animal models. It has also been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in the regulation of mood, anxiety, and cognition.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine in lab experiments include its high affinity for the serotonin receptors, which makes it a promising candidate for the treatment of various mental health disorders. Its synthesis method has also been optimized, resulting in high yields and purity of the final product. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the study of 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine. One direction is to further study its potential therapeutic applications in the treatment of various mental health disorders. Another direction is to study its long-term effects and potential toxicity. Additionally, there is a need for further optimization of its synthesis method to improve yields and purity of the final product. Overall, 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.

Scientific Research Applications

3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders. It has been found to have a strong affinity for the serotonin receptors in the brain, which are involved in the regulation of mood, anxiety, and cognition. Studies have shown that this compound has anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression.

properties

IUPAC Name

3-methoxy-1-(5-methylfuran-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7-3-4-9(12-7)8(10)5-6-11-2/h3-4,8H,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBKAYCIPIODJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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